2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is an organic compound that features a fluorophenyl group, a pyridinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-methyl-4-pyridinol to form an intermediate, which is then reacted with azetidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
Uniqueness
2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C17H17FN2O2 |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]ethanone |
InChI |
InChI=1S/C17H17FN2O2/c1-12-8-15(6-7-19-12)22-16-10-20(11-16)17(21)9-13-2-4-14(18)5-3-13/h2-8,16H,9-11H2,1H3 |
InChI Key |
GKFHFQBQDRCWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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